molecular formula C9H10N2O3 B2729519 6-(Dimethylcarbamoyl)nicotinic acid CAS No. 288083-60-3

6-(Dimethylcarbamoyl)nicotinic acid

Cat. No. B2729519
M. Wt: 194.19
InChI Key: SDZYBFWUMWGSNG-UHFFFAOYSA-N
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Patent
US06297233B1

Procedure details

To a 5° C. mixture of methyl 6-[(dimethylamino)carbonyl]-3-pyridine carboxylate (52.5 g, 0.252 mol) and THF (390 mL) was added a solution of lithium hydroxide (trihydrate, 11.6 g, 0.277 mol) in water (60 mL) over 6 minutes. After stirring for 1 h, 2 N HCl (145 mL) was added over a 15-min period. Toluene (200 mL) was added and the organic solvents were removed in vacuo. The slurry was filtered, and the solids were washed with water (2×20 mL) and dried at 75° C. in vacuo to provide 47 g (96%) of 6-[(dimethylamino)carbonyl]-3-pyridine carboxylic acid.
Name
methyl 6-[(dimethylamino)carbonyl]-3-pyridine carboxylate
Quantity
52.5 g
Type
reactant
Reaction Step One
Name
Quantity
390 mL
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
145 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[C:3]([C:5]1[N:10]=[CH:9][C:8]([C:11]([O:13]C)=[O:12])=[CH:7][CH:6]=1)=[O:4].C1COCC1.[OH-].[Li+].Cl>O.C1(C)C=CC=CC=1>[CH3:1][N:2]([CH3:15])[C:3]([C:5]1[N:10]=[CH:9][C:8]([C:11]([OH:13])=[O:12])=[CH:7][CH:6]=1)=[O:4] |f:2.3|

Inputs

Step One
Name
methyl 6-[(dimethylamino)carbonyl]-3-pyridine carboxylate
Quantity
52.5 g
Type
reactant
Smiles
CN(C(=O)C1=CC=C(C=N1)C(=O)OC)C
Name
Quantity
390 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
11.6 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
145 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvents were removed in vacuo
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the solids were washed with water (2×20 mL)
CUSTOM
Type
CUSTOM
Details
dried at 75° C. in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C(=O)C1=CC=C(C=N1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 47 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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